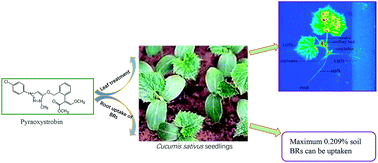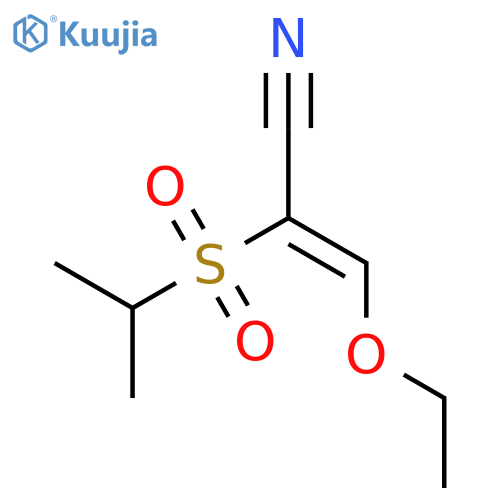Uptake and distribution characteristics of the novel fungicide pyraoxystrobin in cucumber plants
RSC Advances Pub Date: 2018-07-30 DOI: 10.1039/C8RA05140B
Abstract
The uptake and distribution characteristics of a novel fungicide, pyraoxystrobin, labeled with 14C on its pyrazol ring, were investigated in cucumber (Cucumis sativus) seedlings. Foliar applied pyraoxystrobin rapidly penetrated the treated leaf and reached a maximum uptake of 68% after 5 d. The translocation of absorbed 14C in cucumber seedlings was both acropetal and basipetal. However, over 74% of the absorbed 14C-pyraoxystrobin remained in the treated leaves. The order of its distribution in the plant was as follows: treated leaf > stalk above the treated leaf > leaves above the treated leaf > stalk below the treated leaf > leaves below the treated leaf > cotyledon > root. Seedlings grown in soils containing bound residues (BR) of pyraoxystrobin revealed that the BRs were not easily absorbed or translocated by the plant. Soil type had a large effect on root uptake, with the highest uptake among the three tested soils from red clay.

Recommended Literature
- [1] Back cover
- [2] Probing the bifunctional catalytic activity of ceria nanorods towards the cyanosilylation reaction†
- [3] Graphene hetero-multilayer on layered platinum mineral jacutingaite (Pt2HgSe3): van der Waals heterostructures with novel optoelectronic and thermoelectric performances†
- [4] Contents list
- [5] Characterization of transient radicals in the reduction product of the –PCCP– system: EPR and theoretical studies
- [6] Construction of CdSe–AuPd quantum dot 0D/0D hybrid photocatalysts: charge transfer dynamic study with electrochemical analysis for improved photocatalytic activity†
- [7] An investigation of the prototype germylene addition reaction, GeH2 + C2H4: Time-resolved gas-phase kinetic studies and quantum chemical calculations of the reaction energy surface
- [8] S-Linked sialyloligosaccharides bearing liposomes and micelles as influenza virus inhibitors†
- [9] Synthesis and optical characterisation of triphenylamine-based hole extractor materials for CdSe quantum dots†
- [10] Remediation and recycling of inorganic acids and their green alternatives for sustainable industrial chemical processes†

Journal Name:RSC Advances
Research Products
-
CAS no.: 131633-88-0
-
CAS no.: 10405-85-3









